

# physical and chemical properties of methyl 2-chloroquinoline-6-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-chloroquinoline-6-carboxylate

Cat. No.: B1466512

[Get Quote](#)

## Abstract

**Methyl 2-chloroquinoline-6-carboxylate** is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its quinoline core is a recognized "privileged scaffold," frequently incorporated into molecules with significant biological activity.<sup>[1][2][3][4]</sup> The strategic placement of a reactive chlorine atom at the 2-position and a versatile methyl ester at the 6-position makes this molecule an ideal starting point for the development of compound libraries targeting a range of therapeutic areas, from oncology to infectious diseases.<sup>[5][6]</sup> This guide provides a comprehensive overview of the known and predicted physicochemical properties of **methyl 2-chloroquinoline-6-carboxylate**, its characteristic reactivity, and validated experimental protocols for its modification and analysis.

## Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental structure and identifiers.

**Methyl 2-chloroquinoline-6-carboxylate** is comprised of a bicyclic quinoline ring system, substituted with a chlorine atom at the C2 position and a methoxycarbonyl group at the C6 position.

```
dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

} ddot Figure 1: 2D Structure of **Methyl 2-chloroquinoline-6-carboxylate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>methyl 2-chloroquinoline-6-carboxylate</b> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	849807-09-6 <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO <sub>2</sub> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	221.64 g/mol <a href="#">[8]</a>
SMILES	COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1 <a href="#">[8]</a> <a href="#">[11]</a>

| InChI Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N[\[7\]](#) |

## Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, formulation, and purification. While extensive experimental data for this specific molecule is not widely published, a combination of vendor-supplied data and computational predictions provides a reliable profile.

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	<b>Solid</b> <a href="#">[7]</a> <a href="#">[9]</a>	<b>Sigma-Aldrich, CymitQuimica</b>
Melting Point	134-136 °C	Sigma-Aldrich (ChemScene)
Boiling Point	343.7 ± 22.0 °C (Predicted)	Sigma-Aldrich (ChemScene)
Purity	≥97% <a href="#">[8]</a> <a href="#">[9]</a>	Commercial Suppliers
Storage Conditions	Inert atmosphere, room temperature <a href="#">[7]</a>	Sigma-Aldrich (Ambeed)

| XlogP (Predicted) | 3.0[[11](#)] | PubChemLite |

## Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of the substituents and the quinoline core, the following spectral characteristics are predicted.

- <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR):
  - Aromatic Protons (5H): Expected to appear in the range of  $\delta$  7.5-8.5 ppm. The protons on the carbocyclic ring (H5, H7, H8) and the heterocyclic ring (H3, H4) will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling. The H5 proton, being peri to the nitrogen, is often the most deshielded.
  - Methyl Protons (3H): A sharp singlet is expected around  $\delta$  3.9-4.1 ppm for the ester methyl group.
- <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR):
  - Carbonyl Carbon (C=O): Expected in the  $\delta$  165-170 ppm region.
  - Aromatic/Heteroaromatic Carbons (10C): A complex set of signals between  $\delta$  120-155 ppm. The carbon bearing the chlorine (C2) will be significantly shifted.
  - Methyl Carbon (-OCH<sub>3</sub>): A signal around  $\delta$  52-55 ppm.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm<sup>-1</sup>.
  - C=N/C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm<sup>-1</sup> region.
  - C-Cl Stretch: A band in the 800-600 cm<sup>-1</sup> region.
  - C-O Stretch (Ester): Bands in the 1300-1100 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):

- Molecular Ion ( $M^+$ ): A prominent peak at  $m/z$  221, with a characteristic  $M+2$  isotope peak at  $m/z$  223 (approximately one-third the intensity of  $M^+$ ) due to the presence of the  $^{37}\text{Cl}$  isotope.
- Key Fragmentation: Loss of the methoxy group ( $-\text{OCH}_3$ ) to give a fragment at  $m/z$  190, and subsequent loss of carbon monoxide ( $-\text{CO}$ ) to yield a fragment at  $m/z$  162.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **methyl 2-chloroquinoline-6-carboxylate** stems from its two distinct functional handles, which can be addressed with high selectivity.

### Nucleophilic Aromatic Substitution ( $S_N\text{Ar}$ ) at the C2 Position

The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen.<sup>[12][13]</sup> This makes it a prime site for introducing molecular diversity. This reaction is one of the most powerful methods for functionalizing the quinoline scaffold.<sup>[3][4]</sup> A wide variety of nucleophiles can displace the chloride, including:

- Amines ( $\text{R-NH}_2$ ): To form 2-aminoquinoline derivatives.
- Alcohols/Phenols ( $\text{R-OH}$ ): To form 2-alkoxy/aryloxyquinolines.
- Thiols ( $\text{R-SH}$ ): To form 2-thioether derivatives.

The reactivity at the C2 position is generally higher than at the C4 position in similar systems, a key consideration in designing multi-step syntheses.<sup>[12]</sup>

### Reactions of the Methyl Ester at the C6 Position

The methyl ester group is a versatile precursor to other functionalities.

- Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-chloroquinoline-6-carboxylic acid) under either acidic or basic conditions.<sup>[14][15]</sup> This

carboxylic acid can then be used in amide bond couplings, converted to other esters, or used to introduce other functional groups.

- **Transesterification:** Reaction with other alcohols in the presence of an acid or base catalyst can produce different esters.
- **Reduction:** Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can reduce the ester to a primary alcohol ( (2-chloroquinolin-6-yl)methanol).

```
dot digraph "Reactivity_Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF",
color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
```

} ddot Figure 2: Key reactivity pathways for **methyl 2-chloroquinoline-6-carboxylate**.

## Role in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved drugs with activities ranging from antibacterial and antimalarial to anticancer.<sup>[1][2][6]</sup> **Methyl 2-chloroquinoline-6-carboxylate** is an exemplary building block for generating novel therapeutic candidates. The C2 position serves as an attachment point for various pharmacophores that can interact with the active sites of biological targets, such as protein kinases. The C6-ester can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions.

## Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and characterization of derivatives.

### Protocol: General Procedure for Nucleophilic Substitution at C2

**Causality:** This procedure utilizes a polar aprotic solvent (DMF) to facilitate the  $\text{S}_{\text{N}}\text{Ar}$  reaction and a mild base ( $\text{K}_2\text{CO}_3$ ) to neutralize the HCl generated, driving the reaction to completion without causing unwanted side reactions.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add **methyl 2-chloroquinoline-6-carboxylate** (1.0 eq).
- Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).
- Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol, 1.1-1.5 eq) to the stirring suspension.
- Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
- Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

## Protocol: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Causality: This protocol employs basic hydrolysis (saponification), which is typically a clean and irreversible process, yielding the carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid product, which often precipitates from the aqueous solution.

- Preparation: Dissolve **methyl 2-chloroquinoline-6-carboxylate** (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
- Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

- Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.
- Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl.
- Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the desired carboxylic acid.

```
dot digraph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];
```

} ddot Figure 3: General experimental workflow for the modification and analysis of the title compound.

## Conclusion

**Methyl 2-chloroquinoline-6-carboxylate** is a molecule of significant strategic importance. Its well-defined points of reactivity allow for the controlled and predictable synthesis of a wide range of derivatives. The insights into its physical and chemical properties provided in this guide are intended to empower researchers to fully leverage this versatile building block in their synthetic and drug discovery endeavors. The provided protocols offer a robust foundation for practical application, ensuring both efficiency and reproducibility in the laboratory.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 [sigmaaldrich.com]
- 8. Methyl 2-chloroquinoline-6-carboxylate 97% | CAS: 849807-09-6 | AChemBlock [achemblock.com]
- 9. 10-093423 - methyl-2-chloroquinoline-6-carboxylate | 84980... [cymitquimica.com]
- 10. Methyl 2-chloroquinoline-6-carboxylate, 849807-09-6 - Amadis Chemical [amadischem.com]
- 11. PubChemLite - Methyl 2-chloroquinoline-6-carboxylate (C<sub>11</sub>H<sub>8</sub>ClNO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 14. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of methyl 2-chloroquinoline-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1466512#physical-and-chemical-properties-of-methyl-2-chloroquinoline-6-carboxylate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)